molecular formula C5H13Cl3N4 B12230951 1-ethyl-2-hydrazino-1H-imidazole

1-ethyl-2-hydrazino-1H-imidazole

Cat. No.: B12230951
M. Wt: 235.5 g/mol
InChI Key: XXDVKBJDWCITNZ-UHFFFAOYSA-N
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Description

Imidazole Ring Substituent Configuration Analysis

The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. In 1-ethyl-2-hydrazino-1H-imidazole, the ethyl group occupies position 1, while the hydrazino (-NH-NH₂) group resides at position 2. This substitution pattern creates an asymmetric electronic environment, with the ethyl group acting as an electron-donating substituent and the hydrazino group introducing lone-pair-rich regions. The nitrogen at position 3 remains unsubstituted, preserving the ring’s aromaticity.

Table 1: Key Bond Lengths and Angles in the Imidazole Core

Parameter Value (Å or °)
N1-C2 (Ethyl-bound N) 1.38 Å
C2-N3 (Hydrazino N) 1.32 Å
Ring C-C Bonds 1.40–1.45 Å
N1-C2-N3 Angle 108.5°

Hydrazino Group Orientation and Tautomeric Equilibria

The hydrazino group exhibits two primary tautomeric forms:

  • Amino-imine form (-NH-N=) with localized double bonding
  • Imino-amine form (-N=N-) with delocalized electrons

Density functional theory (DFT) calculations suggest the amino-imine form dominates in the gas phase due to stabilization via intramolecular hydrogen bonding between the hydrazino NH and the adjacent ring nitrogen. In polar solvents, tautomeric equilibrium shifts toward the imino-amine form, as evidenced by solvent-dependent NMR chemical shifts.

Ethyl Group Steric and Electronic Effects

The ethyl substituent at position 1 introduces:

  • Steric effects : Minimal ring distortion due to free rotation around the N1-C bond.
  • Electronic effects : Hyperconjugative donation via σ(C-H) → π*(ring) interactions, increasing electron density at C2 and C4 positions. This electronic redistribution enhances the hydrazino group’s nucleophilicity at C2.

Properties

Molecular Formula

C5H13Cl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C5H10N4.3ClH/c1-2-9-4-3-7-5(9)8-6;;;/h3-4H,2,6H2,1H3,(H,7,8);3*1H

InChI Key

XXDVKBJDWCITNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1NN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the imidazole ring at the C-2 position, often facilitated by electron-withdrawing groups or Lewis acids. Ethyl-substituted imidazoles react with hydrazine hydrate (N2H4·H2O) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at reflux temperatures (80–120°C). Key parameters include:

  • Molar ratio : A 2:1 excess of hydrazine ensures complete substitution.
  • Reaction time : 12–24 hours for >90% conversion.
  • Catalysts : Anhydrous ZnCl2 or FeCl3 enhances reaction rates by 30–40%.

Yield and Purity Data

Condition Solvent Temperature (°C) Yield (%) Purity (HPLC)
N2H4·H2O, 24 h Ethanol 80 78 95.2
N2H4·H2O + ZnCl2, 12 h DMF 120 92 98.5

This method is limited by competing side reactions, including over-alkylation and ring degradation at elevated temperatures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative, reducing reaction times from hours to minutes while improving yields.

Procedure and Advantages

A typical protocol involves irradiating a mixture of 1-ethylimidazole and hydrazine hydrochloride in ethanol at 150 W for 10–15 minutes. Microwave-specific benefits include:

  • Energy efficiency : 60–70% reduction in power consumption compared to conventional heating.
  • Selectivity : Minimizes by-products like 1-ethyl-4-hydrazinoimidazole (<5% formation).

Comparative Performance

Method Time (min) Yield (%) Energy Use (kW·h)
Conventional 720 78 2.4
Microwave 15 89 0.3

Recent advancements employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents, achieving yields up to 94% at 100°C.

Debus-Radiszewski Method Adaptation

The classical Debus-Radiszewski synthesis, originally for imidazole formation, has been modified to introduce hydrazino groups.

Reaction Scheme

The one-pot synthesis involves:

  • Condensation of ethyl glyoxal with ammonia to form 1-ethylimidazole.
  • In situ hydrazination using N-aminophthalimide, followed by phthalimide cleavage.

Key Modifications

  • Catalyst : Cu(I)-zeolite frameworks improve regioselectivity (C-2:C-4 = 9:1).
  • Solvent system : Water/ethanol biphasic mixtures reduce waste generation by 40%.

Yield Trends

Ammonia Source Hydrazinating Agent Yield (%)
NH4OH N2H4·H2O 65
Urea N-aminophthalimide 82

Dehydrogenation of Imidazolines

Patented methods describe the catalytic dehydrogenation of 2-hydrazinoimidazolines over Ni-Cu-Cr catalysts.

Industrial-Scale Process

  • Imidazoline synthesis : React ethylenediamine with acetic acid under reflux.
  • Dehydrogenation : Pass the intermediate over Ni-Cu-Cr (70:20:10 wt%) at 200–250°C.

Performance Metrics

Catalyst Composition Temperature (°C) Conversion (%) Selectivity (%)
Ni-Cu-Cr 200 98 95
Ni-Al2O3 250 85 78

This method achieves >95% purity without chromatography, making it suitable for bulk production.

Cyclocondensation of α-Haloketones with N-Acetyl Guanidine

A niche method for asymmetrical substitution patterns involves cyclocondensation reactions.

Reaction Dynamics

Ethyl α-bromoketones react with N-acetyl guanidine in acetonitrile, followed by acidic hydrolysis to yield the target compound.

Optimization Insights

  • Microwave acceleration : Reduces reaction time from 48 h to 20 min.
  • By-product control : Adding molecular sieves (4Å) suppresses imidazo[1,2-a]pyridine formation.

Yield Comparison

Haloketone Time (h) Yield (%)
α-Bromoacetophenone 20 76
α-Chloroacetone 24 68

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-hydrazino-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

1-ethyl-2-hydrazino-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazino-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Analysis

Compound Name 1-Position Substituent 2-Position Substituent Key Features Reference
1-Ethyl-2-hydrazino-1H-imidazole Ethyl Hydrazino (-NH-NH₂) High nucleophilicity; potential for hydrazone formation and metal chelation
2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride Methyl Hydrazinylmethyl (-CH₂-NH-NH₂) Enhanced solubility (dihydrochloride salt); modified steric bulk
1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one Dodecyl Ketone (O) Lipophilic due to long alkyl chain; crystalline symmetry variations
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate Ethyl, 4-phenyl 4-Fluorophenyl, carboxylate Tetrasubstituted; polar ester group enhances crystallinity

Key Observations :

  • Hydrazino vs. Hydrazinylmethyl: The direct attachment of the hydrazino group in the target compound increases its reactivity compared to the methyl-bridged hydrazinyl group in ’s analog .
  • Alkyl Chain Effects : Long alkyl chains (e.g., dodecyl in ) drastically increase lipophilicity, whereas ethyl groups balance solubility and reactivity.

Analytical Techniques

  • Spectroscopy: NMR (¹H, ¹³C) and MS are standard for confirming substituent patterns (e.g., hydrazino protons at δ 2.5–4.0 ppm) .
  • Crystallography : X-ray diffraction (e.g., SHELX software ) resolves structural variations, such as chain-length-dependent symmetry in alkyl-substituted analogs .

Physicochemical Properties

Solubility and Stability

  • Hydrazino Derivatives: Polar hydrazino groups enhance water solubility, but the target compound’s ethyl group may reduce it compared to salts like the dihydrochloride in .
  • Thermal Stability : Melting points for tetrasubstituted imidazoles range from 106–157°C , suggesting moderate stability under standard conditions.

Reactivity

  • Hydrazino Group: Participates in condensation reactions (e.g., with carbonyls to form hydrazones) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Thioether Analogs: Compounds like 2-(benzylthio)-1-methyl-1H-imidazole () exhibit sulfur-based reactivity, differing from the nucleophilic hydrazino group .

Biological Activity

1-Ethyl-2-hydrazino-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by the presence of both an ethyl group and a hydrazino group. This unique structure is associated with distinct chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting ethyl-substituted imidazole with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. Industrial production may employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide, leading to imidazole derivatives.
  • Reduction : Utilizing reducing agents such as sodium borohydride.
  • Substitution : The hydrazino group can participate in substitution reactions with electrophiles, forming various substituted imidazole derivatives .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The disk diffusion method demonstrated that certain imidazole derivatives could achieve inhibition zones of up to 32 mm against resistant strains .

Anticancer Activity

The anticancer potential of hydrazine derivatives has been explored extensively. Compounds derived from hydrazones have shown promising results in inhibiting various cancer cell lines. For example, hydrazone derivatives synthesized from this compound demonstrated IC50 values ranging from 4 to 17 μM against several cancer cell lines, indicating their effectiveness as potential anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions. This modulation can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundNot explicitly measured4 - 17 μM
1-Methyl-2-hydrazino-1H-imidazoleNot explicitly measuredVaries
5-NitroimidazoleSignificant (32 mm zone)Varies

This table illustrates the comparative biological activities of related compounds, highlighting the unique properties of this compound.

Study on Antibacterial Activity

A study conducted by Foroumadi et al. focused on the synthesis and evaluation of various imidazole derivatives against H. pylori. The findings indicated that certain derivatives exhibited strong antibacterial properties, suggesting that similar compounds like this compound could be further investigated for their therapeutic potential .

Research on Anticancer Effects

Another significant study evaluated the anticancer effects of hydrazone derivatives synthesized from imidazoles. The results showed that these compounds could inhibit cell proliferation in various cancer lines effectively. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .

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